Ethacrynic Acid Mercapturate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-acetamido-3-[2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]butylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO7S/c1-3-10(7-29-8-12(18(26)27)21-9(2)22)17(25)11-4-5-13(16(20)15(11)19)28-6-14(23)24/h4-5,10,12H,3,6-8H2,1-2H3,(H,21,22)(H,23,24)(H,26,27)/t10?,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUBZDLDJQLBLZ-TVKKRMFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CSCC(C(=O)O)NC(=O)C)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CSC[C@H](C(=O)O)NC(=O)C)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747717 | |
| Record name | N-Acetyl-S-{2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]butyl}-D-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54546-23-5 | |
| Record name | N-Acetyl-S-{2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]butyl}-D-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Enzymatic Pathways of Ethacrynic Acid Mercapturate Formation
Glutathione (B108866) S-Transferase-Catalyzed Conjugation of Ethacrynic Acid with Glutathione
The initial and pivotal step in the formation of ethacrynic acid mercapturate is its conjugation with the endogenous tripeptide, glutathione (GSH). This reaction is predominantly catalyzed by a superfamily of enzymes known as Glutathione S-Transferases (GSTs). tandfonline.com Ethacrynic acid serves as both a substrate and an inhibitor for several GST isoenzymes. researchgate.net
Molecular Mechanism of Glutathione Addition to Ethacrynic Acid: Spontaneous and Enzyme-Driven
The conjugation of glutathione to ethacrynic acid can occur through both a spontaneous chemical reaction and an enzyme-catalyzed process. nih.gov The underlying chemical mechanism is a Michael addition reaction. Ethacrynic acid possesses an α,β-unsaturated ketone structure, which acts as an electrophilic center, making it susceptible to nucleophilic attack by the thiol group (-SH) of the cysteine residue within glutathione. researchgate.net
Crystal structure analyses of human pi class GST (GSTP1-1) in complex with the ethacrynic acid-glutathione conjugate reveal that the glutathione moiety binds to the G site of the enzyme, while the ethacrynic acid portion occupies the H site. These structural studies suggest that the amino acid residue Tyr 108 plays a role as an electrophilic participant in the Michael addition of glutathione to ethacrynic acid. rcsb.org
Role of Specific Glutathione S-Transferase Isoenzymes in Ethacrynic Acid Conjugation
Various isoenzymes of Glutathione S-Transferase exhibit different efficiencies and specificities in catalyzing the conjugation of ethacrynic acid with glutathione. The primary classes of cytosolic GSTs involved are Alpha (GSTA), Mu (GSTM), and Pi (GSTP). researchgate.netmdpi.com
GSTP1-1: This isoenzyme is a major catalyst for ethacrynic acid conjugation and is also potently inhibited by it. researchgate.netmdpi.com Research has demonstrated that GSTP1-1 stereospecifically catalyzes the formation of one of the two possible diastereoisomers of the ethacrynic acid glutathione conjugate. mdpi.com The inhibitory constant (Ki) for the ethacrynic acid-GSH conjugate on human lung GST-pi has been reported to be 1.5 µM, compared to 11.5 µM for ethacrynic acid itself, indicating a more potent inhibition by the conjugate. nih.gov
GSTA and GSTM: Isoenzymes from the Alpha and Mu classes are also involved in the metabolism of ethacrynic acid. researchgate.net Ethacrynic acid acts as a substrate and a potent inhibitor of GSTA and GSTM enzymes. researchgate.net Studies have reported IC50 values for ethacrynic acid on different GST classes, highlighting the varying inhibitory potential across isoenzymes. nih.gov For instance, the IC50 values for ethacrynic acid are reported to be in the range of 4.6-6.0 µM for the alpha-class and 0.3-1.9 µM for the mu-class. nih.gov Furthermore, the glutathione conjugate of ethacrynic acid exhibits even stronger reversible inhibition for the alpha and mu-classes, with IC50 values of 0.8-2.8 µM and <0.1-1.2 µM, respectively. nih.gov
The table below summarizes the inhibitory effects of ethacrynic acid and its glutathione conjugate on different GST classes.
| GST Class | Inhibitor | IC50 (µM) |
| Alpha (α) | Ethacrynic Acid | 4.6 - 6.0 |
| Mu (µ) | Ethacrynic Acid | 0.3 - 1.9 |
| Pi (π) | Ethacrynic Acid | 3.3 - 4.8 |
| Alpha (α) | Ethacrynic Acid Glutathione S-Conjugate | 0.8 - 2.8 |
| Mu (µ) | Ethacrynic Acid Glutathione S-Conjugate | <0.1 - 1.2 |
| Pi (π) | Ethacrynic Acid Glutathione S-Conjugate | 11 |
Data compiled from Ploemen et al. (1993). nih.gov
Sequential Enzymatic Processing of Ethacrynic Acid Glutathione S-Conjugate
Following its formation, the ethacrynic acid glutathione S-conjugate undergoes a series of catabolic reactions, collectively known as the mercapturic acid pathway, to ultimately form this compound. tandfonline.comwikipedia.orgnih.gov This process involves the sequential removal of amino acid residues from the glutathione moiety.
γ-Glutamyltransferase Activity on Ethacrynic Acid Glutathione S-Conjugate
The first step in the degradation of the ethacrynic acid glutathione S-conjugate is the removal of the γ-glutamyl residue. This reaction is catalyzed by the enzyme γ-glutamyltransferase (GGT). wikipedia.orgtaylorandfrancis.com GGT is a membrane-bound enzyme that cleaves the peptide bond between the glutamate (B1630785) and cysteine residues of the glutathione conjugate. taylorandfrancis.com This enzymatic action results in the formation of the dipeptide conjugate, ethacrynic acid cysteinylglycine (B43971) S-conjugate. taylorandfrancis.com
Dipeptidase Hydrolysis of Ethacrynic Acid Cysteinylglycine S-Conjugate
The newly formed ethacrynic acid cysteinylglycine S-conjugate is then acted upon by various dipeptidases. wikipedia.orgtaylorandfrancis.com These enzymes hydrolyze the peptide bond between the cysteine and glycine (B1666218) residues. wikipedia.org The product of this hydrolysis is the ethacrynic acid cysteine S-conjugate. taylorandfrancis.com
Cysteine S-Conjugate N-Acetyltransferase (NAT) Catalysis to Form this compound
The final step in the formation of this compound is the N-acetylation of the cysteine S-conjugate. wikipedia.orgtaylorandfrancis.com This reaction is catalyzed by the enzyme cysteine S-conjugate N-acetyltransferase (NAT), also known as acetyl-CoA:S-substituted L-cysteine N-acetyltransferase. nih.govwikipedia.org This enzyme transfers an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the free amino group of the cysteine conjugate. nih.govwikipedia.org The resulting N-acetylated product is this compound, which is then typically excreted from the body. wikipedia.org The efficiency of this enzymatic catalysis can vary depending on the lipophilicity of the substituent on the sulfur atom of the cysteine conjugate. nih.gov
Molecular and Cellular Interactions of Ethacrynic Acid Mercapturate and Its Precursor Metabolites
Inhibition of Glutathione (B108866) S-Transferase Activity by Ethacrynic Acid Mercapturate and Related Conjugates
Ethacrynic acid (EA) and its metabolites are well-documented inhibitors of Glutathione S-Transferases (GSTs), a family of enzymes pivotal to cellular detoxification processes. The interaction is complex, as ethacrynic acid is not only an inhibitor but also a substrate for GSTs, leading to the formation of its glutathione conjugate. researchgate.net This conjugate, along with subsequent metabolites like the cysteine conjugate and the final mercapturate, exhibits distinct inhibitory profiles against various GST isoenzymes.
Research demonstrates significant differences in the inhibitory strength of ethacrynic acid and its successive metabolites. The glutathione adduct of ethacrynic acid (EA-GSH) is generally the most potent inhibitor among the metabolites. One study found EA-GSH to be approximately ten times more potent as a GST inhibitor than the parent compound, ethacrynic acid. nih.gov In contrast, the L-cysteine conjugate and the N-acetyl-L-cysteine conjugate (this compound) were found to be roughly two orders of magnitude less potent than ethacrynic acid itself, suggesting that the further metabolism of the initial glutathione conjugate represents a detoxification pathway in terms of GST inhibition. nih.gov
The inhibitory potency varies across the different classes of GST isoenzymes (Alpha, Mu, and Pi). The glutathione conjugate of EA shows particularly strong reversible inhibition for the Alpha and Mu-class GSTs. nih.govtandfonline.com For instance, studies on human lung GST-pi (a Pi-class enzyme) showed the EA-GSH conjugate to be a more powerful inhibitor than ethacrynic acid, with Ki values of 1.5 µM and 11.5 µM, respectively. researchgate.net The mechanism of inhibition also differs; the conjugate acts as a competitive inhibitor, while the parent drug is a non-competitive inhibitor. researchgate.net
| Compound | Alpha-Class GST | Mu-Class GST | Pi-Class GST |
|---|---|---|---|
| Ethacrynic Acid (EA) | 4.6 - 6.0 | 0.3 - 1.9 | 3.3 - 4.8 |
| EA-Glutathione Conjugate (EA-GSH) | 0.8 - 2.8 | < 0.1 - 1.2 | 11 |
The molecular structure of ethacrynic acid is critical to its ability to inhibit GSTs. The α,β-unsaturated carbonyl group is a key feature, enabling covalent binding to cysteine residues in the enzyme's active site through a Michael addition reaction. researchgate.nettandfonline.com Crystal structure analysis of the human Pi-class GST P1-1 (GSTP1-1) in complex with the EA-GSH conjugate reveals specific binding interactions. The glutathione portion of the conjugate occupies the G site, with contacts identical to other glutathione-based inhibitors, while the ethacrynic acid moiety binds to the H site, a ligand-binding area on the enzyme. rcsb.org
Structure-activity relationship studies on ethacrynic acid analogues have further elucidated the features necessary for GST inhibition. Modifications to the phenoxy ring have shown that substitutions at the 3' position are essential for inhibiting GSTP1-1 activity. nih.gov For example, replacing the chloride atoms at this position with methyl, bromide, or fluoride (B91410) groups maintains the inhibitory effect. nih.gov However, analogues lacking any substituent at the 3' position lose their ability to inhibit the enzyme, highlighting the importance of this structural element. nih.gov
Interactions with Cellular Transport Proteins in the Context of Mercapturate Disposition (e.g., ATP-binding cassette/multidrug resistance-associated proteins)
The disposition of this compound and its precursor, the glutathione conjugate, is heavily influenced by cellular transport proteins, particularly members of the ATP-binding cassette (ABC) transporter superfamily. The multidrug resistance-associated protein (MRP) has been identified as a key transporter for these compounds. nih.gov
Specifically, the glutathione S-conjugate of ethacrynic acid is recognized as a high-affinity substrate for the human MRP transporter. nih.gov This indicates that the cell actively expels the EA-GSH conjugate via an ATP-dependent mechanism. nih.gov This transport is a crucial step in the detoxification pathway, moving the conjugate out of the cell for further processing and eventual elimination.
Beyond being a substrate, the EA-GSH conjugate also acts as an inhibitor of MRP-mediated transport. nih.govnih.govmdpi.com This dual role means that while the conjugate is being transported, it can also compete with and block the export of other drug conjugates from the cell. nih.gov The role of these transporters is further supported by studies in rats deficient in Mrp2, where the elimination of hepatic glutathione following ethacrynic acid administration was significantly delayed compared to normal rats. nih.gov This demonstrates the transporter's critical function in handling the metabolic products of ethacrynic acid. nih.gov
Implications for Intracellular Glutathione Levels and Their Modulation in Research Settings
The administration of ethacrynic acid has direct and significant consequences for intracellular glutathione (GSH) levels. The primary mechanism for this is the enzymatic conjugation of ethacrynic acid with GSH, a reaction catalyzed by GSTs. researchgate.net This process consumes GSH, directly leading to its depletion within the cell. researchgate.net
Studies have demonstrated that ethacrynic acid can induce a rapid reduction in cellular GSH levels in a concentration-dependent manner. mdpi.comnih.gov This depletion of the cell's primary non-enzymatic antioxidant can lead to a state of oxidative stress. nih.gov In research settings, this property of ethacrynic acid is often exploited to study the cellular effects of GSH depletion and oxidative stress. By modulating GST activity and directly consuming the GSH pool, ethacrynic acid serves as a tool to investigate the roles of glutathione in cellular protection and drug resistance mechanisms. mdpi.com The interplay between GSH depletion, GST inhibition, and the inhibition of MRP transporters makes ethacrynic acid and its metabolites complex modulators of cellular detoxification pathways. nih.govmdpi.com
Pharmacokinetic and Dispositional Research of Ethacrynic Acid Mercapturate in Experimental Models
Hepatic Biotransformation and Biliary Excretion Dynamics of Ethacrynic Acid Mercapturate in Animal Models (e.g., rats, dogs)
The liver is the primary site for the biotransformation of ethacrynic acid. The initial and most significant metabolic step is its conjugation with endogenous glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). nih.govnih.gov This process forms the glutathione conjugate of ethacrynic acid (EA-SG). Subsequent metabolic steps involve the sequential cleavage of glutamic acid and glycine (B1666218) residues from the glutathione conjugate, leading to the formation of the cysteine conjugate (EA-cysteine), which is then N-acetylated to form this compound (EA-mercapturate), the final product of this pathway. nih.gov
Data derived from in situ liver perfusion studies in rats. nih.gov
The primary route for the disposition of the initial glutathione conjugate is biliary excretion. Research in rats demonstrates that the EA-SG conjugate is the main biliary metabolite, with approximately 90% of the conjugate appearing in the bile unchanged. nih.gov The remaining portion is found as cleavage products. nih.gov This indicates that biliary excretion is a major pathway for the elimination of ethacrynic acid conjugates from the liver. nih.gov
Studies in dogs have also examined the role of the biliary pathway. Ethacrynic acid and its metabolites are excreted in the bile, and as an organic anion, ethacrynic acid can competitively inhibit the biliary excretion of other compounds. nih.gov While detailed kinetic data for mercapturate formation in dogs is less defined in the available literature, the metabolic pathway via glutathione and cysteine conjugation is a shared process among mammals. nih.gov The further metabolism of the initial, highly active EA-GSH conjugate to the cysteine and mercapturate forms is considered a detoxification process, as the subsequent metabolites are less potent inhibitors of GSTs. nih.gov
Renal Elimination Pathways and Kinetics of this compound
The kidneys play a crucial role in the elimination of ethacrynic acid and its various metabolites, including the cysteine and mercapturate conjugates. drugs.commedscape.com Following hepatic biotransformation, these water-soluble conjugates are transported via the bloodstream to the kidneys for excretion in the urine.
While the precise renal clearance rates and excretion kinetics for this compound are not extensively detailed in available literature, its pathway of elimination is through renal excretion. medscape.comrxlist.com The development of specific high-performance liquid chromatography (HPLC) methods for the simultaneous measurement of both the parent drug and its cysteine conjugate in urine has been crucial for pharmacokinetic studies, underscoring the significance of this renal pathway. nih.gov In kidney disease, the slower removal of the drug and its metabolites from the body can lead to increased effects. mayoclinic.org The diuretic action of ethacrynic acid and its conjugates occurs at the ascending loop of Henle and the distal renal tubule. drugs.comnih.gov
Zonal Distribution of Ethacrynic Acid Metabolism and Conjugate Formation within Hepatic Acinus
The hepatic acinus, the functional unit of the liver, exhibits zonal heterogeneity in its metabolic functions. Research using isolated rat hepatocytes from periportal (PP) and perivenous (PV) regions has elucidated the zonal dynamics of ethacrynic acid conjugation. nih.gov
The enzymes responsible for the initial metabolic step, glutathione S-transferases (GSTs), show a distinct zonal distribution. In rats, there is a higher abundance of the relevant GST isoenzymes (Ya and Yb2) in the perivenous region compared to the periportal region, with a PV/PP activity ratio of 2.4. nih.gov
Table 2: Ethacrynic Acid Uptake Kinetics in Periportal (PP) and Perivenous (PV) Rat Hepatocytes
| Parameter | Periportal (PP) Value | Perivenous (PV) Value |
|---|---|---|
| Vmax(uptake) (nmol/min/mg protein) | 3.4 +/- 1.7 | 3.2 +/- 0.8 |
| Km(uptake) (µM) | 51 +/- 13 | 44 +/- 15 |
| Nonsaturable Uptake (µl/min/mg protein) | 12 +/- 5 | 12 +/- 3 |
Data from studies on enriched periportal and perivenous rat hepatocytes. nih.gov
Furthermore, the subsequent step of eliminating the newly formed ethacrynic acid-glutathione conjugate from the cell into the bile canaliculi also appears to be uniform across the acinus. Studies show that the efflux rates of the conjugate from zonal hepatocytes are similar, which corresponds with consistent levels of the Mrp2/cMoat transport protein responsible for this canalicular transport. nih.gov
Analytical and Methodological Approaches for Ethacrynic Acid Mercapturate Research
Spectrometric and Chromatographic Methods for Identification and Quantification in Biological Matrices (e.g., HPLC-UV-Vis, HPLC-MS, NMR)
Accurate identification and quantification of ethacrynic acid mercapturate and its precursors in biological matrices such as plasma and urine are fundamental to pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) is the cornerstone of these analyses, often coupled with various detection methods for enhanced sensitivity and specificity. nih.govnih.gov
HPLC with UV-Vis Detection (HPLC-UV-Vis): Reversed-phase HPLC with UV detection is a widely used method for the analysis of ethacrynic acid and its conjugates. nih.govresearchgate.net The analytes are separated on a C18 column, and detection is typically performed by monitoring the UV absorbance of the eluate at a wavelength where the compounds exhibit a strong response, such as 270 or 275 nm. nih.govnih.gov Sample preparation for biological fluids often involves solid-phase extraction to remove interfering substances and concentrate the analytes. nih.gov For the analysis of the ethacrynic acid-cysteine conjugate, a direct injection of urine samples after a washing step has also been proven effective. nih.gov It is crucial to stabilize urine samples by adjusting the pH to 3-4, as this prevents the breakdown of the conjugate back to the parent ethacrynic acid. nih.gov These methods demonstrate high sensitivity, with limits of quantification reaching the nanogram per milliliter range. nih.gov
HPLC with Mass Spectrometry (HPLC-MS): For higher sensitivity and structural confirmation, HPLC is coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS). Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a powerful technique for determining mercapturic acids in biological samples like urine. researchgate.net This method involves separating the metabolites on a chromatographic column followed by detection using ESI-tandem mass spectrometry, often in the negative ionization mode. researchgate.net Quantification is achieved through isotope dilution, where a stable isotope-labeled internal standard is added to the sample. researchgate.net This approach provides excellent selectivity and very low detection limits, making it suitable for analyzing metabolites at low physiological concentrations. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy is a valuable tool for the structural elucidation and quantitative analysis of metabolites in urine without the need for chromatographic separation. nih.govnih.gov ¹H NMR spectroscopy can be employed to quantitatively measure mercapturic acids in urine samples. nih.gov The unique signals of the protons in the mercapturate molecule allow for its identification and quantification against a known concentration standard. This technique is non-destructive and provides a comprehensive metabolic snapshot of the sample, though it is generally less sensitive than MS-based methods. nih.gov The Biological Magnetic Resonance Bank (BMRB) contains spectral data for ethacrynic acid, which can serve as a reference for metabolic studies. bmrb.io
Table 1: Comparison of Analytical Methods for this compound Analysis
| Method | Principle | Typical Application | Advantages | Limitations | Reference |
| HPLC-UV-Vis | Chromatographic separation followed by UV absorbance detection. | Quantification in plasma and urine. | Robust, cost-effective, good sensitivity. | Potential for interference from co-eluting compounds. | nih.gov |
| HPLC-MS/MS | Chromatographic separation coupled with mass analysis for high specificity. | Trace-level quantification and structural confirmation in complex matrices. | High sensitivity and specificity, structural information. | Higher equipment cost and complexity. | researchgate.netnih.gov |
| NMR | Detection of nuclear spin transitions in a magnetic field. | Structural elucidation and quantification in urine. | Non-destructive, provides detailed structural information, minimal sample preparation. | Lower sensitivity compared to MS methods. | nih.gov |
In Vitro Enzyme Assays for Mercapturate Pathway Enzymes using Ethacrynic Acid as a Probe
Ethacrynic acid is a well-established substrate and inhibitor of Glutathione (B108866) S-transferases (GSTs), the key enzymes that catalyze the initial step of the mercapturate pathway. researchgate.netnih.govmdpi.com This property makes it an excellent probe for studying GST activity and inhibition in vitro.
GST activity is commonly measured spectrophotometrically. nih.govelabscience.com A widely used assay is based on the GST-catalyzed conjugation of 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) with reduced glutathione (GSH). nih.govtandfonline.com The formation of the resulting product, S-(2,4-dinitrophenyl)glutathione, can be continuously monitored by measuring the increase in absorbance at 340 nm. nih.govelabscience.com
In this context, ethacrynic acid serves two primary roles:
As a Substrate: The rate of conjugation of ethacrynic acid with GSH can be measured directly, often using HPLC to quantify the formation of the ethacrynic acid-glutathione conjugate over time. researchgate.net This allows for the characterization of the kinetic parameters of specific GST isozymes towards ethacrynic acid.
As an Inhibitor: Ethacrynic acid is frequently used as a positive control or benchmark inhibitor when screening for new GST inhibitors. nih.gov The inhibitory potential of a test compound is determined by measuring the reduction in the rate of the CDNB conjugation reaction in the presence of the compound. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of inhibition. nih.gov For ethacrynic acid, reported IC₅₀ values against the GSTP1-1 isozyme range from 4.9 µM to 12 µM. nih.gov
These assays are crucial for understanding how different GST isozymes contribute to the metabolism of ethacrynic acid and for identifying compounds that might modulate this pathway. researchgate.netnih.gov
Table 2: Example of In Vitro GST Inhibition Assay Parameters
| Parameter | Condition / Reagent | Purpose | Reference |
| Enzyme Source | Recombinant human GSTP1-1 or cell lysates. | To catalyze the conjugation reaction. | nih.govnih.gov |
| Substrate 1 | 1-chloro-2,4-dinitrobenzene (CDNB) | The electrophilic substrate that conjugates with GSH. | nih.govtandfonline.com |
| Substrate 2 | Reduced Glutathione (GSH) | The nucleophilic co-substrate. | nih.govtandfonline.com |
| Test Compound | Ethacrynic Acid | Used as a benchmark inhibitor to validate the assay. | nih.gov |
| Detection Method | Spectrophotometry | Monitoring the increase in absorbance at 340 nm. | nih.govelabscience.com |
| Key Metric | IC₅₀ (Half-maximal inhibitory concentration) | To quantify the inhibitory potency of the test compound. | nih.gov |
Application of Stable Isotope Labeled Analogs in Metabolic Tracing Studies (e.g., Deuterated this compound)
Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique for elucidating metabolic pathways by tracing the fate of atoms from an isotopically labeled precursor into downstream metabolites. nih.govmdpi.com This approach can be applied to study the biotransformation of ethacrynic acid to its mercapturate.
The methodology involves administering a stable isotope-labeled version of ethacrynic acid (e.g., containing deuterium (B1214612), ²H, or carbon-13, ¹³C) to a biological system, such as cell cultures or animal models. nih.govnih.gov The labeled ethacrynic acid enters the metabolic network and is processed through the mercapturate pathway. At a designated time point, biological samples (e.g., cells, urine, plasma) are collected, and the metabolites are extracted. nih.gov
The extracts are then analyzed using mass spectrometry (MS) or NMR spectroscopy. mdpi.commonash.edu
Mass Spectrometry: MS can detect the mass shift in the mercapturate and its intermediates caused by the presence of the stable isotope. For example, if ethacrynic acid labeled with four deuterium atoms is administered, its mercapturate will have a mass that is four units higher than the unlabeled version. This allows for unambiguous tracking of the compound's metabolic fate and the calculation of metabolic flux rates. nih.gov
NMR Spectroscopy: NMR can also detect the presence of isotopes like ¹³C, providing information about the specific location of the label within the metabolite's structure, which can help in deciphering complex reaction mechanisms. nih.gov
Techniques for Assessing Conjugate Efflux from Cells in Research Systems
After its formation inside the cell, this compound (as its precursor, the glutathione conjugate) is actively transported out of the cell by specific efflux pumps. nih.gov The Multidrug Resistance-Associated Proteins, particularly MRP1 (ABCC1) and MRP2 (ABCC2), are key ATP-binding cassette (ABC) transporters responsible for this efflux. solvobiotech.comnih.govdoi.org
Several in vitro techniques are used to assess this transport process:
Vesicular Transport Assays: This method utilizes membrane vesicles prepared from cells overexpressing a specific transporter (e.g., MRP1). doi.orgnih.gov The vesicles are incubated with the substrate (e.g., radiolabeled or fluorescently tagged ethacrynic acid-glutathione conjugate) and ATP. The ATP-dependent uptake of the substrate into the inside-out vesicles is measured, typically by rapid filtration. This allows for the direct characterization of the kinetic parameters (Kₘ and Vₘₐₓ) of the transporter for the specific conjugate. nih.govresearchgate.net
Whole-Cell Efflux Studies: In this approach, intact cells (e.g., hepatocytes or cancer cell lines) are first loaded with ethacrynic acid, allowing for the intracellular formation of the glutathione conjugate. nih.gov The rate at which the conjugate appears in the extracellular medium is then measured over time, usually by HPLC. researchgate.netnih.gov The role of specific transporters can be confirmed by using known inhibitors (e.g., MK571 for MRP1) or by comparing efflux rates between normal cells and cells with knocked-down or overexpressed transporter levels. solvobiotech.com
These studies are vital for understanding the mechanisms of cellular detoxification and how the efflux of this compound contributes to cellular resistance phenomena. nih.govnih.gov
Table 3: Methods for Assessing Cellular Efflux of Glutathione Conjugates
| Technique | System | Principle | Information Gained | Reference |
| Vesicular Transport Assay | Membrane vesicles from transporter-overexpressing cells. | Measures ATP-dependent uptake of the conjugate into inside-out vesicles. | Direct measurement of transporter kinetics (Kₘ, Vₘₐₓ). | doi.orgnih.gov |
| Whole-Cell Efflux Assay | Intact cultured cells (e.g., hepatocytes). | Cells are loaded with the parent drug, and the appearance of the conjugate in the medium is monitored. | Overall cellular efflux rate; can be used with inhibitors to identify transporter involvement. | nih.gov |
Mechanistic Research Applications and Insights Derived from Ethacrynic Acid Mercapturate Studies
Utilization of Ethacrynic Acid and its Conjugates as Molecular Probes for Glutathione (B108866) S-Transferase Function and Inhibition
Ethacrynic acid and its glutathione (GSH) conjugate, ethacrynic acid mercapturate, are widely employed as molecular probes to investigate the function and inhibition of Glutathione S-Transferases (GSTs) in various in vitro systems, including purified enzymes and cell lines. mdpi.comresearchgate.net GSTs are a superfamily of enzymes that play a critical role in cellular detoxification by catalyzing the conjugation of GSH to a wide array of electrophilic compounds. mdpi.com
Ethacrynic acid itself is a potent inhibitor of several GST isoenzymes. mdpi.com Its α,β-unsaturated ketone structure allows it to act as a substrate for GSTs, leading to the formation of the ethacrynic acid-GSH conjugate. researchgate.net This conjugate, in turn, often exhibits even more potent and specific inhibitory effects on certain GST isoforms than the parent compound. nih.gov This differential inhibition allows researchers to dissect the specific roles of various GST classes (alpha, mu, and pi) in cellular processes.
Studies have demonstrated that ethacrynic acid and its mercapturate can inhibit GSTs through both reversible and irreversible mechanisms. The reversible inhibition is a result of the molecule binding to the active site of the enzyme, while irreversible inhibition can occur through covalent adduction to the enzyme. The kinetics of these interactions provide valuable information about the structure and function of the GST active site. researchgate.net
The following table summarizes the inhibitory activity of ethacrynic acid and its glutathione conjugate on different classes of human and rat Glutathione S-Transferases.
Inhibitory Activity of Ethacrynic Acid and its Glutathione Conjugate on GST Isoenzymes
| Compound | GST Class | Organism | IC50 (µM) |
|---|---|---|---|
| Ethacrynic Acid | Alpha | Rat, Human | 4.6 - 6.0 |
| Ethacrynic Acid | Mu | Rat, Human | 0.3 - 1.9 |
| Ethacrynic Acid | Pi | Rat, Human | 3.3 - 4.8 |
| Ethacrynic Acid-GSH Conjugate | Alpha | Rat, Human | 0.8 - 2.8 |
| Ethacrynic Acid-GSH Conjugate | Mu | Rat, Human | <0.1 - 1.2 |
| Ethacrynic Acid-GSH Conjugate | Pi | Rat, Human | 11 |
Investigating Mercapturic Acid Pathway Function and Capacity in Specific Cell Lines and Animal Models
The formation of this compound is a key step in the mercapturic acid pathway, a major route for the detoxification and elimination of electrophilic xenobiotics. nih.govnih.gov This pathway involves the initial GST-catalyzed conjugation of the xenobiotic with GSH, followed by sequential enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the GSH moiety, and finally, N-acetylation of the remaining cysteine conjugate to form a mercapturic acid, which is then excreted. researchgate.net
By exposing specific cell lines or animal models to ethacrynic acid and subsequently analyzing the formation and excretion of its mercapturate, researchers can assess the functionality and capacity of the mercapturic acid pathway in that particular biological system. nih.govnih.gov
For instance, studies utilizing human epidermal keratinocytes (HEK) have employed ethacrynic acid to probe the role of GSH and the mercapturic acid pathway in protecting the skin from harmful substances. nih.gov Research has shown that pretreatment of HEKs with ethacrynic acid can significantly increase intracellular GSH levels, leading to enhanced protection against cytotoxic agents. nih.gov This demonstrates the adaptive capacity of the mercapturic acid pathway in these cells.
In zebrafish embryo cell lines , the biotransformation of compounds via the mercapturic acid pathway has also been investigated. nih.gov The ability of these cells to form mercapturates from precursor compounds indicates a functional detoxification pathway, highlighting the utility of this in vitro model for toxicological screenings. nih.gov
Contributions to Understanding Xenobiotic Detoxification and Bioactivation Processes at a Molecular Level
The study of this compound has significantly contributed to our molecular-level understanding of xenobiotic metabolism, which encompasses both detoxification and, paradoxically, bioactivation. researchgate.netnih.govacs.org
Detoxification: The formation of this compound is a classic example of a Phase II detoxification reaction. researchgate.net By converting a reactive electrophile (ethacrynic acid) into a more water-soluble and readily excretable compound, the mercapturic acid pathway effectively neutralizes its potential to damage cellular macromolecules like DNA and proteins. researchgate.net
Bioactivation: While the mercapturic acid pathway is primarily a detoxification route, it can, in some cases, lead to the formation of reactive intermediates. nih.gov Although not the primary outcome for ethacrynic acid, the study of its metabolism has helped to elucidate the broader principles of how some cysteine conjugates can be bioactivated by enzymes such as β-lyase to form toxic thiols. nih.gov This understanding is crucial for predicting the potential toxicity of a wide range of xenobiotics.
The balance between detoxification and bioactivation is a critical determinant of a chemical's ultimate biological effect. Research involving this compound has provided a valuable model for investigating the factors that influence this balance, including the specific enzymes involved and the cellular context.
Conceptualization and Application of Mercapturomics in Metabolic Profiling Research
The insights gained from studying the formation of individual mercapturates, such as that of ethacrynic acid, have contributed to the development of a broader research field known as mercapturomics . nih.gov Mercapturomics involves the comprehensive analysis of all mercapturic acids present in a biological sample, such as urine or plasma, to create a "metabolic profile" of exposure to electrophilic compounds. nih.gov
This "mercapturomic profile" can serve as a powerful tool for:
Biomonitoring of exposure: Identifying and quantifying mercapturates can provide a direct measure of an individual's exposure to specific environmental toxins, industrial chemicals, or dietary components.
Understanding individual variability: Differences in mercapturomic profiles between individuals can reveal variations in their metabolic capacity to handle xenobiotics, which may be due to genetic polymorphisms in GSTs and other enzymes of the pathway.
Biomarker discovery: Alterations in the mercapturomic profile may be associated with specific diseases or toxicological outcomes, making these metabolites potential biomarkers for diagnosis or prognosis.
The foundational knowledge of mercapturic acid formation, to which studies on ethacrynic acid have contributed, underpins the analytical methods and data interpretation strategies used in modern metabolic profiling and mercapturomics research.
Advanced Research Perspectives and Future Directions in Ethacrynic Acid Mercapturate Studies
Elucidation of Novel Enzyme Activities and "Moonlighting Proteins" within the Mercapturic Acid Pathway
The mercapturic acid pathway is a major route for the biotransformation of a wide array of electrophilic compounds. nih.govtandfonline.com It involves a sequence of enzymatic reactions catalyzed by glutathione (B108866) S-transferases (GSTs), γ-glutamyltransferases, dipeptidases, and N-acetyltransferases. tandfonline.comresearchgate.net While the primary function of these enzymes in detoxification is well-established, emerging research focuses on their secondary, or "moonlighting," functions. These are instances where a single polypeptide chain possesses multiple, distinct biochemical or biophysical functions, independent of its primary catalytic role. nih.govtandfonline.comtandfonline.com
A notable example within the pathway is the dipeptidase aminopeptidase (B13392206) N, which is also known as CD13. tandfonline.com Beyond its role as a hydrolase that cleaves cysteinylglycine (B43971) S-conjugates, aminopeptidase N also functions as a viral receptor and a signaling molecule. tandfonline.com The exploration of such moonlighting capabilities for other enzymes involved in ethacrynic acid metabolism could reveal novel biological roles and regulatory mechanisms previously overlooked. Uncovering these dual functions is critical for a holistic understanding of the pathway's integration with other cellular processes.
Future research aims to identify other enzymes in this pathway that may exhibit moonlighting characteristics. This involves employing advanced proteomic and biochemical techniques to screen for alternative substrates, binding partners, and non-catalytic functions. The collective profile of metabolites produced by this pathway, termed the "mercapturomic profile," may serve as a diagnostic tool, and understanding the full functional scope of its enzymes is key to interpreting these complex profiles. nih.govtandfonline.comresearchgate.net
Investigation of Inter-species and Inter-individual Variability in Ethacrynic Acid Mercapturate Formation via Genetic Polymorphisms of Relevant Enzymes (e.g., GSTs, NATs)
Significant variability in the metabolism of xenobiotics, including ethacrynic acid, exists between different species and among human individuals. This variation is often attributable to genetic polymorphisms in the enzymes responsible for biotransformation, particularly Glutathione S-transferases (GSTs) and N-acetyltransferases (NATs). nih.govnih.gov
Glutathione S-transferases (GSTs): GSTs catalyze the initial and rate-limiting step in mercapturate formation: the conjugation of glutathione to an electrophilic substrate like ethacrynic acid. arxiv.org Polymorphisms in GST genes can lead to enzymes with altered or abolished activity, affecting an individual's capacity to detoxify certain compounds. For example, null mutations in the GSTM1 and GSTT1 genes, resulting in a lack of functional protein, are common in the population and can impair the metabolism of specific substrates. mdpi.com Similarly, single nucleotide polymorphisms (SNPs) in genes like GSTA1 and GSTP1 can alter enzyme expression levels or catalytic efficiency. mdpi.comnih.gov The GSTP1 Ile105Val polymorphism, for instance, results in an enzyme with decreased thermal stability and altered substrate specificity. mdpi.com Understanding how these variations affect the conjugation of ethacrynic acid is crucial for predicting individual responses and potential toxicity.
| Enzyme Family | Gene | Key Polymorphism | Functional Consequence |
|---|---|---|---|
| Alpha | GSTA1 | Promoter variants (e.g., -52 G>A) | Altered promoter activity and gene expression levels. nih.gov |
| Pi | GSTP1 | Ile105Val (A313G) | Decreased enzyme activity and thermal stability. mdpi.com |
| Theta | GSTT1 | Gene deletion (GSTT10) | Absence of enzyme activity (null phenotype). nih.gov |
| Mu | GSTM1 | Gene deletion (GSTM10) | Absence of enzyme activity (null phenotype). mdpi.com |
N-acetyltransferases (NATs): The final step in the pathway, the N-acetylation of the cysteine S-conjugate, is catalyzed by N-acetyltransferases. A well-documented genetic polymorphism in the NAT2 gene divides the population into "slow" and "rapid" acetylator phenotypes. nih.govnih.gov This variation is due to several alleles that result in decreased NAT2 protein levels or stability in slow acetylators. nih.gov While NAT2 is primarily associated with the metabolism of arylamine drugs, its role and the impact of its polymorphism on the acetylation of ethacrynic acid-cysteine conjugate are areas of active investigation. The NAT1 gene is also polymorphic, and its ubiquitous tissue distribution suggests it may play a role as well. nih.govlouisville.edu
| Gene | Allele Example | Phenotype | Prevalence Note |
|---|---|---|---|
| NAT1 | NAT110 | Rapid Acetylator | More common in Asian populations (e.g., 26% in Japanese) than in Caucasians (3-4%). louisville.edu |
| NAT1 | NAT14 | Normal/Wild-Type | Most common wild-type allele in most populations studied. louisville.edu |
| NAT2 | Multiple mutant alleles (M1, M2, M3) | Slow Acetylator | Leads to reduced enzyme content in the liver. nih.govnih.gov |
| NAT2 | NAT2*4 | Rapid/Wild-Type | Considered the reference allele for the rapid acetylator phenotype. louisville.edu |
Development of Advanced Analytical Techniques for Comprehensive Mercapturate Profiling and Metabolomics
The study of mercapturic acids has been revolutionized by advances in analytical chemistry, particularly liquid chromatography coupled with mass spectrometry (LC-MS). nih.gov Modern research is moving away from targeted analysis of single mercapturates towards comprehensive, untargeted profiling of the entire "mercapturome." This metabolomics-based approach allows for the simultaneous detection and quantification of a vast number of mercapturates in biological samples like urine. nih.govumn.edu
High-resolution mass spectrometry (HRMS) platforms, such as quadrupole time-of-flight (QTOF) and Orbitrap systems, provide the high mass accuracy and sensitivity required to identify both known and previously unknown mercapturates. umn.edu One innovative strategy is the use of an integrated library-guided analysis (ILGA) workflow. nih.govchemrxiv.org This method employs a curated digital library containing the structures and predicted fragmentation patterns of hundreds of known and potential mercapturic acids to facilitate their identification in complex biological matrices. nih.govresearchgate.net
These advanced techniques have demonstrated remarkable capabilities. In recent studies, untargeted workflows have identified approximately 500 potential mercapturate candidates in a single urine sample, including the discovery of dozens of previously unreported mercapturates. nih.govchemrxiv.org The development of novel methods, such as ultra-high-performance liquid chromatography (UHPLC)-HRMS with nanoflow, has further enhanced sensitivity, allowing for the detection of over 300 putative mercapturate signatures. umn.eduumn.edu Such comprehensive profiling provides an unprecedented view of exposure to electrophilic xenobiotics and endogenous compounds, with direct applicability to studying the full metabolic profile of ethacrynic acid.
| Analytical Approach | Key Technology | Primary Advantage | Reported Finding |
|---|---|---|---|
| Integrated Library-Guided Analysis (ILGA) | UPLC-QTOF-MS | Improved confidence in metabolite identification using a curated library. nih.gov | Putative annotation of 116 mercapturic acids, including 25 previously unreported ones. nih.govnih.gov |
| Untargeted Nanoflow Profiling | UHPLC-HRMS | High sensitivity for broad screening and discovery of novel metabolites. umn.edu | Detection of 316 putative mercapturic acid signatures in urine samples. umn.eduumn.edu |
| Isotope Dilution Tandem Mass Spectrometry | LC-MS/MS | High accuracy and precision for quantification of specific mercapturates. researchgate.netresearchgate.net | Simultaneous quantification of diverse mercapturates with low limits of quantitation (0.01 to 3.2 µg/L). researchgate.netresearchgate.net |
Computational Modeling and Simulation of this compound Biotransformation and Disposition
Computational modeling has become an indispensable tool in modern pharmacology for predicting the absorption, distribution, metabolism, and excretion (ADME) of drugs. nih.gov For ethacrynic acid, these in silico approaches offer a powerful means to simulate its conversion to this compound and predict its subsequent disposition in the body.
Physiologically Based Pharmacokinetic (PBPK) modeling is a particularly valuable technique. mdpi.com PBPK models are mathematical representations of the body, incorporating physiological parameters (e.g., organ volumes, blood flow rates) and drug-specific data to simulate the concentration of a compound over time in various tissues. mdpi.com By integrating data on enzyme kinetics for GSTs and other relevant enzymes, PBPK models can predict the rate and extent of this compound formation. Furthermore, these models can simulate how factors like genetic polymorphisms (e.g., GSTM1-null genotype) or drug-drug interactions might alter the metabolic profile and clearance of ethacrynic acid. mdpi.com Software platforms like Simcyp® are widely used for developing such models. mdpi.com
In addition to PBPK, other computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are employed. nih.govnih.gov Docking simulations can predict how ethacrynic acid and its metabolites bind to the active sites of metabolizing enzymes and transporters, providing mechanistic insights into the biotransformation process. QSAR models use statistical methods to correlate chemical structure with metabolic rates or other biological activities, aiding in the prediction of metabolic fate for novel derivatives of ethacrynic acid. nih.gov Together, these computational tools allow researchers to generate hypotheses, interpret experimental data, and quantitatively predict the biotransformation and disposition of this compound, reducing the need for extensive clinical studies.
Q & A
What analytical techniques are recommended for detecting Ethacrynic Acid Mercapturate (EAM) in biological matrices, and how do they address sensitivity challenges?
Basic Research Focus
Reversed-phase liquid chromatography (RP-LC) with C18 columns and mobile phases containing volatile acids (e.g., formic acid, ammonium formate) or organic modifiers (methanol, acetonitrile) is widely used for EAM separation. For enhanced sensitivity, HPLC-MS/MS with solid-phase extraction (SPE) is preferred, particularly in urinary biomarker studies. Gradient elution improves resolution for complex biological samples, while isotopic internal standards (e.g., deuterated analogs) mitigate matrix effects .
How can co-elution of EAM with structurally similar metabolites be resolved in chromatographic assays?
Advanced Research Focus
Method optimization involves testing mixed-mode columns (e.g., RP combined with weak anion exchange) to exploit differences in polarity and charge. Adjusting pH (e.g., pH 2.7 with formic acid) and temperature (e.g., 40°C) enhances selectivity. Forced degradation studies (e.g., acid/base hydrolysis) help identify degradation products, while spectral deconvolution in MS/MS differentiates co-eluting peaks .
What validation parameters are critical for ensuring the reliability of stability-indicating assays for EAM?
Advanced Research Focus
Key parameters include:
- Specificity : Resolution from degradation products (e.g., Diels-Alder adducts, epoxy derivatives) via TLC or HPLC.
- Linearity : Range covering 50–150% of expected concentrations (validated with R² > 0.995).
- Accuracy/Precision : Recovery rates (98–102%) and RSD < 2% for intra/inter-day assays.
- Robustness : Testing pH (±0.2), flow rate (±0.1 mL/min), and column batch variations .
How do metabolic studies distinguish EAM from glutathione conjugates of ethacrynic acid?
Basic Research Focus
EAM is identified via its mercapturate-specific fragmentation pattern in MS/MS (e.g., m/z transitions unique to N-acetylcysteine conjugates). Pharmacokinetic studies track urinary excretion kinetics, as EAM typically appears later than glutathione conjugates due to sequential metabolism. Species-specific cytochrome P450 profiling further clarifies metabolic pathways .
What advanced methodologies enable precise tracking of EAM’s absorption, distribution, metabolism, and excretion (ADME)?
Advanced Research Focus
Isotopic labeling (e.g., Ethacrynic acid-[13C2,d5]) allows quantification via mass shift in MS. In vivo studies combine bile cannulation (to monitor biliary excretion) and LC-MS/MS to differentiate EAM from phase I metabolites. Microsomal incubation assays (e.g., human liver microsomes) identify enzymatic contributions to mercapturate formation .
How can researchers resolve discrepancies in EAM quantification across different analytical platforms?
Advanced Research Focus
Calibration with certified reference materials (CRMs) and cross-validation using multiple detection modes (e.g., UV, MS) reduce platform variability. Normalizing data to creatinine in urinary studies minimizes matrix effects. Inter-laboratory comparisons and standardized SPE protocols (e.g., using Oasis HLB cartridges) improve reproducibility .
What in vitro models are suitable for studying EAM’s pharmacological effects compared to ethacrynic acid?
Basic Research Focus
Primary hepatocyte cultures assess metabolic activation, while vascular smooth muscle models (e.g., rabbit portal vein cells) evaluate ion channel modulation. Comparative dose-response studies (e.g., IC50 for calcium-activated chloride currents) distinguish EAM’s potency from ethacrynic acid. Note: Current evidence focuses on ethacrynic acid’s direct effects; extrapolation to EAM requires metabolite-specific assays .
Methodological Notes
- Sample Preparation : SPE with methanol:water (50:50) extraction minimizes interference from urinary proteins .
- Data Interpretation : Use kinetic modeling (e.g., non-compartmental analysis) for excretion profiles .
- Ethical Considerations : Adhere to guidelines for isotopic tracer use in human studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
